

# Application Notes: PC-046 Administration in Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PC-046

Cat. No.: B15610826

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## Introduction

**PC-046**, with the chemical name 5-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl)oxazole, is a novel diaryl oxazole-based compound identified as a potential therapeutic agent for pancreatic cancer.[1][2] It is a derivative of the lead compound UA-62784.[1][2] Unlike its predecessor, which was investigated for targeting mitotic kinesins, **PC-046** has demonstrated a distinct mechanism of action.[1][2][3][4] In preclinical studies, **PC-046** has been shown to effectively reduce tumor growth in mouse xenograft models of human pancreatic cancer.[1][2] Additionally, research suggests **PC-046** may act as a tubulin-binding agent, showing efficacy in hematologic cancer models with good oral bioavailability.[5]

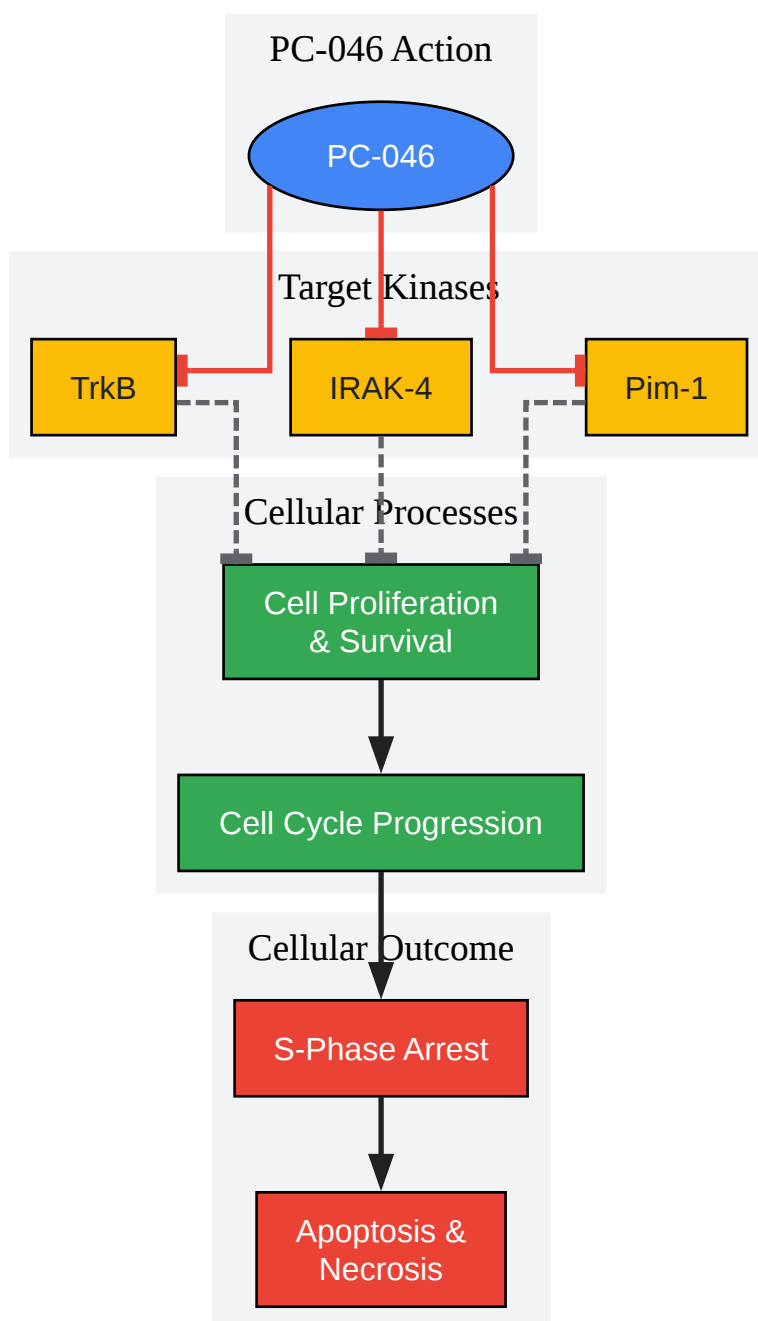
## Mechanism of Action

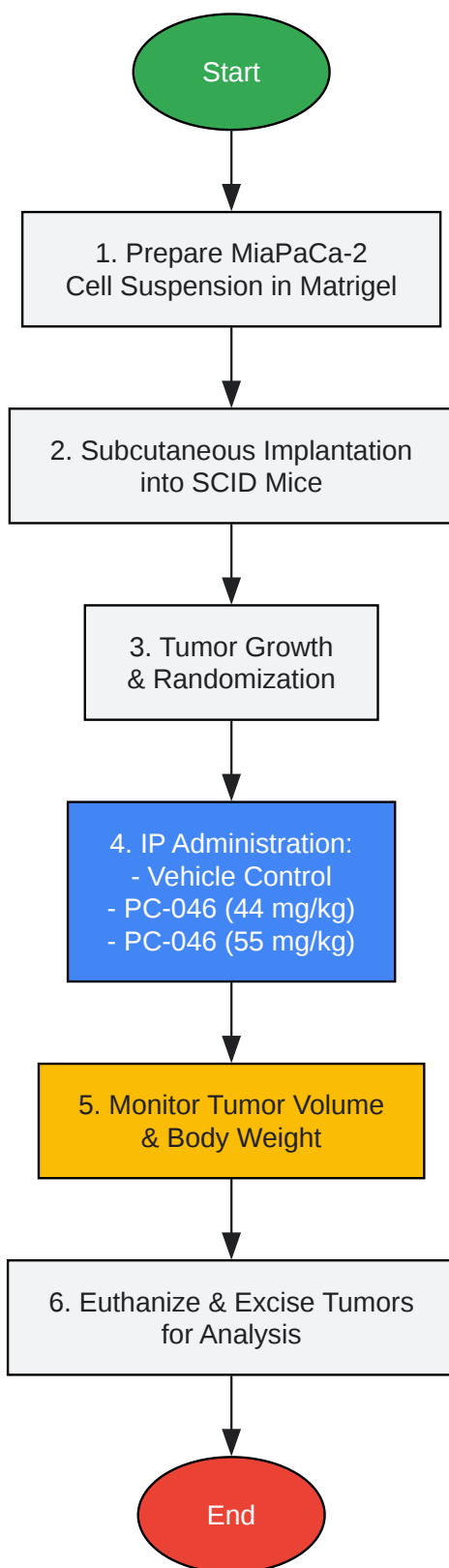
The primary anti-cancer activity of **PC-046** in pancreatic cancer is attributed to its function as a multi-kinase inhibitor.[1][2] It potently inhibits several protein kinases that are often overexpressed in human pancreatic cancers, including:

- Tyrosine Receptor Kinase B (TrkB)
- Interleukin-1 Receptor-Associated Kinase-4 (IRAK-4)
- Proto-oncogene Pim-1[1][2]

Inhibition of these kinases disrupts downstream signaling pathways crucial for cancer cell survival and proliferation. This disruption leads to a cell cycle block in the S-phase, which is subsequently followed by apoptotic cell death and necrosis.[1][2]

It is important to note that while the kinase inhibition mechanism is well-characterized in the context of pancreatic cancer, other studies have identified **PC-046** as a potent tubulin-binding agent that functions as a microtubule destabilizer.[5] This activity leads to cell cycle arrest in the metaphase.[5] This suggests that **PC-046** may have multiple mechanisms of action depending on the cancer type.





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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)